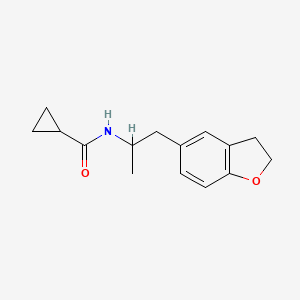![molecular formula C16H28N2O3 B2468437 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea CAS No. 899957-78-9](/img/structure/B2468437.png)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dioxaspiro[4.5]decan-2-ylmethyl” is a chemical compound that is part of the structure of many other compounds . It has a molecular weight of 172.22 .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds is characterized by a spirocyclic structure, which includes a cyclical ether and a cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involving “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can be complex and varied, depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dioxaspiro[4.5]decan-2-ylmethyl” compounds can vary widely. For example, “1,4-Dioxaspiro[4.5]decan-2-ylmethanol” has a molecular weight of 172.221 Da and a monoisotopic mass of 172.109940 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using various methods. For instance, Becker and Flynn (1992) demonstrated a synthesis process involving reductive homologation and a double-Mannich condensation (Becker & Flynn, 1992). Similarly, Kurniawan et al. (2017) synthesized novel compounds from oleic acid using a sonochemical method, indicating its potential as a biolubricant (Kurniawan et al., 2017).
Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) noted its use as a bifunctional synthetic intermediate in the production of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Chemical Properties and Applications : Farkas et al. (2015) explored the chemical properties of derivatives of this compound, specifically investigating their synthesis through palladium-catalysed aminocarbonylation (Farkas, Petz, & Kollár, 2015). Tsai et al. (2008) studied its role as an intermediate in asymmetric synthesis of α-hydroxyalkanoic acids (Tsai, Su, & Lin, 2008).
Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules such as vic-dioximes and their metal complexes, as explored by Canpolat and Kaya (2004) (Canpolat & Kaya, 2004).
Biological Evaluation
Nematicidal Activity : Srinivas et al. (2008) synthesized derivatives for antibacterial, antifungal, and nematicidal activities, highlighting its potential in pest control (Srinivas, Nagaraj, & Reddy, 2008).
Receptor Agonists : Franchini et al. (2017) reported on derivatives of this compound as 5-HT1A receptor agonists, useful in neurological and pain control applications (Franchini et al., 2017).
Stereochemical Studies : Neilson et al. (1971) conducted stereochemical studies of optically active derivatives, contributing to our understanding of molecular interactions in organic chemistry (Neilson, Zakir, & Scrimgeour, 1971).
Phase Equilibria and Solubility
- Solubility in Sustainable Solvents : Melo et al. (2012) examined the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, contributing to the design of alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKSOHCMYHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

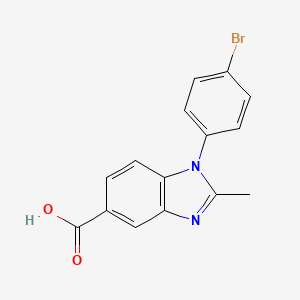
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)

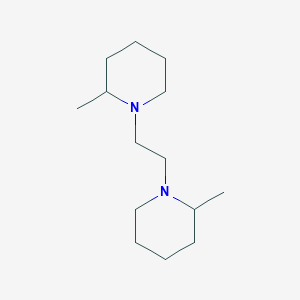
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)

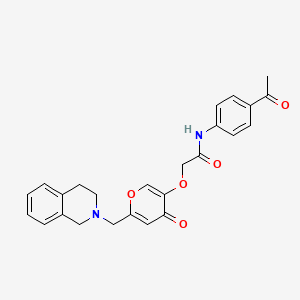
![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)
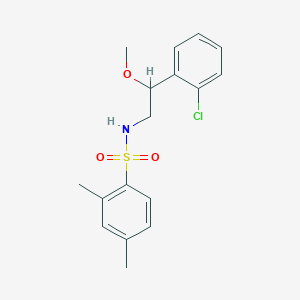
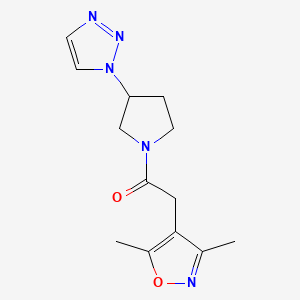
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
